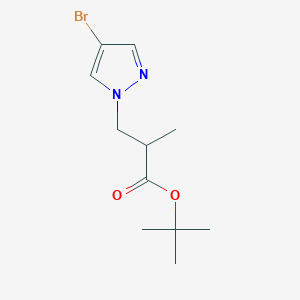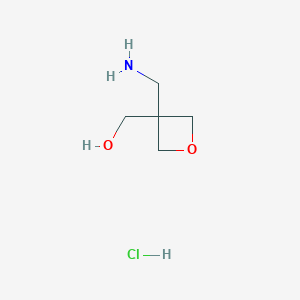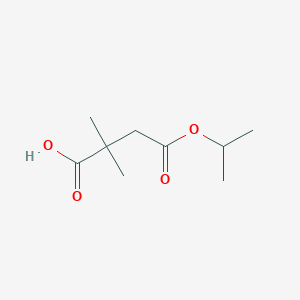
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (1-BFE-4EP) is an organofluorine compound that is used in a variety of scientific research applications. It is a structural analog of the neurotransmitter dopamine, and is used in studies related to receptor binding, neurotransmitter release, and drug metabolism. It has been studied in a variety of biochemical and physiological contexts, and has been found to have potential applications in the study of drug action and metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A key intermediate in the manufacture of non-steroidal anti-inflammatory materials, this synthesis method avoids the use of expensive and toxic reagents, presenting a cost-effective approach for large-scale production. The process involves the diazotization of 2-fluoro-4-bromoaniline, leading to potential applications in the synthesis of complex molecules, including piperazine derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Biological and Environmental Impact
DNA Minor Groove Binder Hoechst 33258 and its Analogues : This review highlights the binding specificity of Hoechst 33258, a compound structurally related to piperazine derivatives, to the minor groove of double-stranded B-DNA. The implications for rational drug design and the investigation of molecular basis for DNA sequence recognition are discussed (Issar & Kakkar, 2013).
Fluorescent Chemosensors Based on Piperazine Derivatives : Piperazine derivatives are highlighted for their role in developing chemosensors with high selectivity and sensitivity for detecting various analytes. This underscores the versatility of piperazine-based compounds in chemical sensing technologies, which can be crucial in environmental monitoring and diagnostics (Roy, 2021).
Novel Brominated Flame Retardants : Discusses the occurrence of novel brominated compounds in the environment, highlighting the urgent need for research on their environmental fate, toxicity, and impact on human health. Piperazine derivatives, as part of this chemical class, could potentially contribute to understanding and mitigating the environmental impact of such substances (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFHCBMCFHWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)


![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)



